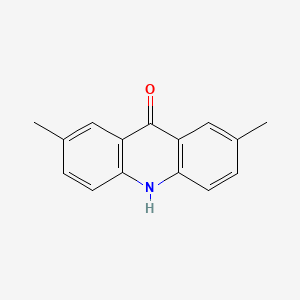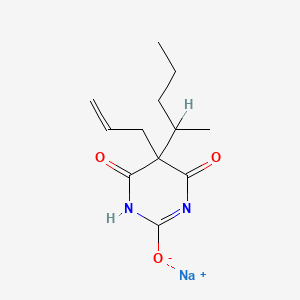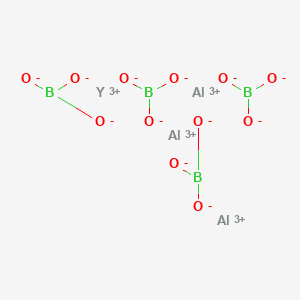
Yttrium aluminum borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Yttrium aluminum borate can be synthesized using several methods. One common method is high-temperature flux growth, where single crystals are obtained . Another method is solution combustion synthesis, which produces microcrystalline powders .
Chemical Reactions Analysis
Yttrium aluminum borate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include yttrium nitrate, aluminum nitrate, and boric acid . The major products formed from these reactions are typically this compound crystals or powders .
Scientific Research Applications
Yttrium aluminum borate has a wide range of scientific research applications. It is used in optical sensing and imaging at ambient temperatures due to its thermographic phosphor properties . It is also used in infrared lasers and self-frequency summing laser systems when doped with rare-earth ions . Additionally, this compound is used in temperature-compensated optical chemosensors and pressure-sensitive paints .
Mechanism of Action
The mechanism of action of yttrium aluminum borate involves its luminescent properties. When doped with rare-earth ions, it exhibits strong luminescence due to the transitions between energy levels of the doped ions . The material’s structure allows for efficient energy transfer, making it suitable for various optical applications .
Comparison with Similar Compounds
Yttrium aluminum borate is unique compared to other similar compounds due to its wide optical transparency and strong luminescent properties. Similar compounds include yttrium aluminoborate crystals and glasses, which also exhibit luminescent properties but may have different structural and optical characteristics . Another similar compound is manganese-doped this compound, which exhibits different luminescent properties due to the presence of manganese ions .
Properties
Molecular Formula |
Al3B4O12Y |
|---|---|
Molecular Weight |
405.1 g/mol |
IUPAC Name |
trialuminum;yttrium(3+);tetraborate |
InChI |
InChI=1S/3Al.4BO3.Y/c;;;4*2-1(3)4;/q3*+3;4*-3;+3 |
InChI Key |
XKVPKGQXTWIKDR-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Al+3].[Al+3].[Al+3].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


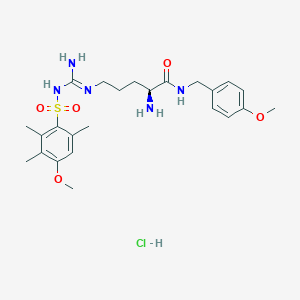
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
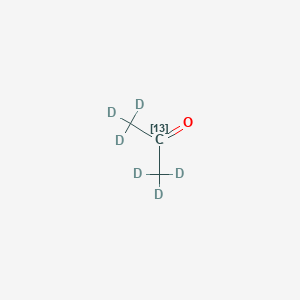
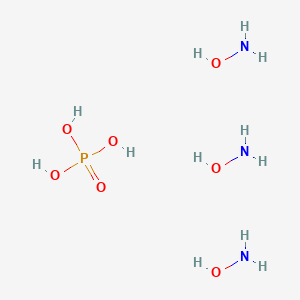
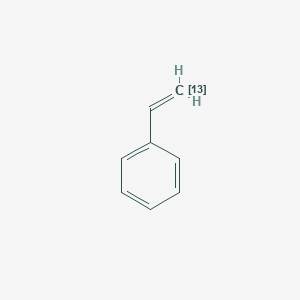
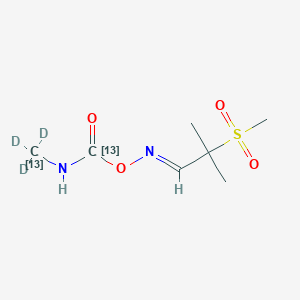
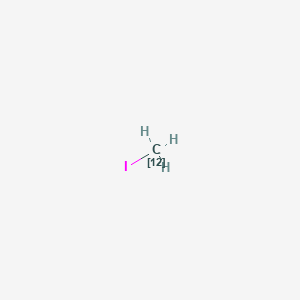
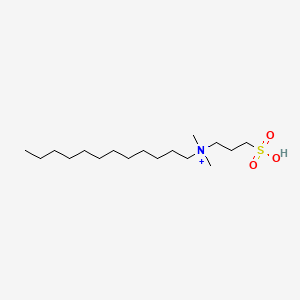
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)
